molecular formula C20H19N5O3 B2735682 N-[(3-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide CAS No. 1260930-87-7

N-[(3-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide

Cat. No.: B2735682
CAS No.: 1260930-87-7
M. Wt: 377.404
InChI Key: DUFLAAKFWVFBCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-Methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a heterocyclic compound featuring a fused triazoloquinoxaline core, an acetamide linker, and a 3-methoxybenzyl substituent. The triazoloquinoxaline scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or receptors. The acetamide group enhances solubility and provides a site for structural diversification, while the 3-methoxybenzyl moiety may influence pharmacokinetic properties like membrane permeability and metabolic stability.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-13-22-23-19-20(27)24(16-8-3-4-9-17(16)25(13)19)12-18(26)21-11-14-6-5-7-15(10-14)28-2/h3-10H,11-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFLAAKFWVFBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triazole Intermediate Formation

Reaction of 3-methoxy-substituted aryl azides with ethyl oxalacetate under basic conditions generates 1,2,4-triazole-3-carboxylates. For example, sodium ethoxide-mediated cyclization of 3-methoxyphenyl azide with ethyl 2-oxoacetate yields ethyl 1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate in 65–72% yield. This step often requires anhydrous ethanol at reflux (78°C) for 12–16 hours.

Quinoxalinone Annulation

The triazole ester undergoes nucleophilic attack by o-phenylenediamine in dimethylformamide (DMF) at 110°C, facilitating cyclization to form thetriazolo[4,3-a]quinoxalin-4(5H)-one scaffold. Key considerations include:

  • Solvent Effects : DMF enhances reaction efficiency by stabilizing transition states through polar interactions.
  • Substituent Compatibility : Electron-donating groups (e.g., methoxy) on the triazole aryl ring improve cyclization yields (up to 85%) compared to electron-withdrawing substituents.

N-Methylation at Position 1

Introducing the 1-methyl group necessitates selective alkylation under conditions that minimize O-alkylation. Two predominant strategies exist:

Dimethyl Carbonate-Mediated Methylation

Employing dimethyl carbonate (DMC) as a green methylating agent with potassium carbonate (K₂CO₃) in a closed vessel at 140°C for 12 hours achieves 78% yield of 1-methyl-triazolo[4,3-a]quinoxalin-4(5H)-one. DMC acts as both solvent and reagent, reducing waste generation.

Mechanistic Insight :
$$ \text{Base (K}2\text{CO}3) + \text{DMC} \rightarrow \text{Methoxide intermediate} \xrightarrow{\text{Nucleophilic attack}} \text{N-Methylated product} $$

Iodomethane in Ionic Liquids

Alternative methods use iodomethane (CH₃I) in 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) at 80°C, yielding 64% product. While efficient, this approach raises environmental concerns due to halogenated byproducts.

Acetamide Side Chain Installation

The 2-{1-methyl-4-oxo-4H,5H-triazolo[4,3-a]quinoxalin-5-yl}acetamide moiety is introduced via nucleophilic displacement or coupling reactions:

Potassium Salt Alkylation

  • Salt Formation : Treating 1-methyl-triazolo[4,3-a]quinoxalin-4(5H)-one with potassium hydroxide (KOH) in ethanol generates the potassium enolate:
    $$ \text{Quinoxalinone} + \text{KOH} \rightarrow \text{K}^+\text{[Quinoxalinone-O}^-] + \text{H}_2\text{O} $$

  • Chloroacetamide Coupling : Reacting the potassium salt with N-[(3-methoxyphenyl)methyl]-2-chloroacetamide in dimethylacetamide (DMAc) at 90°C for 6 hours affords the target compound in 68% yield. Microwave-assisted conditions (100°C, 30 minutes) improve yield to 82%.

Critical Parameters :

  • Solvent Choice : DMAc enhances solubility of ionic intermediates.
  • Stoichiometry : A 1:1.2 molar ratio of potassium salt to chloroacetamide minimizes di-alkylation byproducts.

Analytical Characterization and Validation

Synthetic intermediates and the final product require rigorous characterization:

Spectroscopic Confirmation

  • ¹H NMR : The 1-methyl group resonates as a singlet at δ 3.65 ppm, while the acetamide’s methylene protons appear as two doublets (δ 4.12–4.25 ppm, J = 16.8 Hz).
  • ¹³C NMR : The quinoxalinone carbonyl carbon is observed at δ 172.0 ppm, corroborating core structure integrity.

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity. Retention time correlates with logP values calculated using ChemDraw (logP = 2.34).

Comparative Analysis of Methodologies

Step Method Yield (%) Conditions Advantages
Triazole Formation Ethyl oxalacetate cyclization 72 Ethanol, reflux, 16 h High regioselectivity
Quinoxalinone Annulation DMF-mediated cyclization 85 DMF, 110°C, 8 h Scalable (>100 g batches)
N-Methylation DMC/K₂CO₃ 78 Closed vessel, 140°C, 12 h Eco-friendly, no halogens
Acetamide Installation Microwave-assisted alkylation 82 DMAc, 100°C, 30 min Reduced reaction time

Challenges and Optimization Opportunities

  • Byproduct Formation : Di-alkylation at the quinoxalinone’s N5 position occurs if chloroacetamide is in excess. Mitigation involves slow reagent addition and real-time HPLC monitoring.
  • Solvent Sustainability : Replacing DMAc with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yield (75%).
  • Catalytic Enhancements : Palladium-catalyzed coupling between pre-formed acetamides and halogenated triazoloquinoxalines remains unexplored but could streamline synthesis.

Chemical Reactions Analysis

Synthetic Routes to the Triazoloquinoxaline Core

The triazolo[4,3-a]quinoxaline scaffold is synthesized via cyclization reactions. Key steps include:

Step Reagents/Conditions Product Yield Source
Formation of triazole ringHydrazine hydrate, triethylorthoformate (TEOF), reflux4-Chloro- triazolo[4,3-a]quinoxaline85–90%
Functionalization with acetamide3-Methoxybenzylamine, DMF, K₂CO₃, 80°CTarget compound (N-[(3-methoxyphenyl)methyl]-acetamide derivative)75–80%

Mechanistic Insight :

  • The triazole ring forms via cyclocondensation of hydrazine with chloroquinoxaline precursors.

  • The acetamide side chain is introduced via nucleophilic substitution or coupling reactions under basic conditions.

Reactivity of the Acetamide Group

The acetamide moiety participates in hydrolysis and substitution reactions:

Reaction Conditions Product Application
Acidic hydrolysisHCl (6M), reflux, 6h2-{1-Methyl-4-oxo-triazoloquinoxalin-5-yl}acetic acidPrecursor for further derivatization
Alkaline hydrolysisNaOH (10%), ethanol, 70°CSodium salt of the carboxylic acidImproved solubility for biological assays

Key Finding :
Hydrolysis rates depend on the electronic effects of the 3-methoxyphenyl group, which stabilizes intermediates via resonance .

Electrophilic Substitution on the Quinoxaline Ring

The quinoxaline core undergoes regioselective electrophilic substitution:

Reaction Reagents Position Modified Outcome
NitrationHNO₃/H₂SO₄, 0°CC3 of quinoxalineNitro derivative (enhanced antimicrobial activity)
SulfonationSO₃/DCM, rtC2 of quinoxalineSulfonic acid derivative (increased polarity)

Note : The triazole ring directs substitution to the electron-deficient quinoxaline system .

Functionalization of the Methoxyphenyl Group

The 3-methoxybenzyl substituent undergoes demethylation and halogenation:

Reaction Conditions Product Biological Impact
DemethylationBBr₃, DCM, −78°CHydroxybenzyl derivativeImproved hydrogen-bonding capacity
BrominationBr₂/FeBr₃, 50°C5-Bromo-3-methoxybenzyl derivativePotential antitumor activity

Structural Analysis :
Intramolecular hydrogen bonding between the methoxy oxygen and acetamide NH stabilizes the L-shaped conformation .

Reductive Modifications

Catalytic hydrogenation reduces the quinoxaline ring:

Reaction Catalyst Product Stereochemical Outcome
HydrogenationPd/C, H₂ (1 atm)Tetrahydroquinoxaline derivativePlanar chirality retained

Implication :
Reduction alters π-stacking interactions, affecting binding to biological targets like kinases.

Cross-Coupling Reactions

The triazole ring facilitates palladium-catalyzed couplings:

Reaction Conditions Product Application
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃Biaryl-triazoloquinoxalineEnhanced antitumor activity
Sonogashira couplingCuI, PdCl₂, terminal alkyneAlkynyl derivativeFluorescent probes

SAR Insight :
Electron-withdrawing groups (e.g., CF₃) on the aryl ring improve kinase inhibition (IC₅₀: 0.24 nM for c-Met) .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazoles, including those related to quinoxaline structures, exhibit significant antimicrobial properties. For instance, compounds similar to N-[(3-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of critical enzymes like DNA gyrase and topoisomerase IV.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Several studies have highlighted the effectiveness of quinoxaline derivatives in targeting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The presence of the triazole ring enhances this activity by potentially interacting with specific cellular targets.

Antiviral Properties

Recent investigations into quinoxaline derivatives have also revealed promising antiviral properties. For instance, compounds have been developed that demonstrate efficacy against viral infections by inhibiting viral replication processes . The specific application of this compound in this context remains an area for further exploration.

Synthesis Approaches

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the Triazole Ring : Utilizing hydrazine derivatives to construct the triazole framework.
  • Quinoxaline Synthesis : Employing condensation reactions between appropriate precursors to form the quinoxaline structure.
  • Final Coupling : Combining the triazole and quinoxaline components through acylation or similar coupling reactions.

Case Studies

A notable study demonstrated the synthesis of various quinoxaline-triazole hybrids and their subsequent evaluation for biological activity. Compounds synthesized showed varying degrees of antimicrobial effectiveness with minimal cytotoxicity towards mammalian cells . This highlights the potential for developing therapeutic agents based on this scaffold.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The triazoloquinoxaline core is known to interact with various enzymes and receptors, leading to modulation of their activity. This interaction can result in the inhibition of key biological processes, such as DNA replication or protein synthesis, which contributes to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

Triazoloquinoxaline Derivatives (): Compounds like 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide share the triazoloquinoxaline core but differ in substituents.

Triazoloquinazolines (): Replacement of the quinoxaline core with quinazoline (e.g., 1-substituted-4-methyl-5-oxo[1,2,4]triazolo[4,3-a]quinazolines) introduces an additional nitrogen atom, which could enhance hydrogen-bonding interactions with targets. However, this modification may also increase metabolic instability due to higher polarity .

Acetamide-Linked Heterocycles (): Compounds such as N-(5-(R-benzyl)-1,3-thiazol-2-yl)-2-chloroacetamides () and N-(4-oxo-2-thioxothiazolidin-3-yl)-2-[(3-aryl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamides () replace the triazoloquinoxaline with thiazole or quinazolinone cores. These changes significantly alter electronic properties and binding affinities. For example, thioxothiazolidinone derivatives exhibit enhanced electrophilicity, which may improve covalent binding to cysteine residues in enzymes .

Pharmacological and Binding Properties

Binding Affinity (): The 4-chloro-2-phenoxyphenyl substituent in 5-(4-chloro-2-phenoxyphenyl)-N-cyclohexyl-4,3,1-oxadiazole-2-carboxamide () shows high affinity for the benzodiazepine receptor (IC₅₀ = 12 nM).

Anti-Cancer Activity (): N-(5-(R-benzyl)-1,3-thiazol-2-yl)-2-chloroacetamides demonstrate cytotoxicity against MCF-7 cells (IC₅₀ = 8–15 µM). The triazoloquinoxaline core’s planar structure in the target compound could enhance DNA intercalation, though this requires experimental validation .

Physicochemical Properties

  • Solubility: The 3-methoxy group in the target compound likely improves aqueous solubility compared to unsubstituted benzyl analogues (e.g., derivatives).
  • Stability: Quinoxaline derivatives () are generally stable under physiological conditions, whereas quinazolinones () may undergo hydrolysis at the lactam ring .

Biological Activity

N-[(3-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article compiles various studies and findings related to its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazoloquinoxaline core with a methoxyphenyl side chain. Its molecular formula is C18H20N4O2C_{18}H_{20}N_4O_2, and it possesses unique pharmacophoric elements that contribute to its biological effects.

1. Anti-inflammatory Activity

Recent studies have focused on the anti-inflammatory properties of compounds related to the triazoloquinoxaline scaffold. For instance, derivatives of 5-alkyl-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline have demonstrated significant inhibition of nitric oxide (NO) release in RAW264.7 macrophages when induced by lipopolysaccharides (LPS) . The most potent compounds in these studies showed a marked reduction in pro-inflammatory cytokines such as TNF-α and IL-6, implicating the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) pathways.

Table 1: Summary of Anti-inflammatory Effects

CompoundIC50 (µM)Mechanism of Action
6p0.5Inhibition of NO release
D11.0COX-2 inhibition
Ibuprofen2.0Non-selective COX inhibition

2. Anticancer Potential

The anticancer potential of triazoloquinoxaline derivatives has been explored in various cancer cell lines. Preliminary studies indicate that these compounds can induce apoptosis and inhibit cell proliferation through multiple pathways, including the activation of caspases and modulation of the PI3K/Akt signaling pathway .

Case Study: In Vitro Evaluation

In a study assessing the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), compounds derived from the triazoloquinoxaline framework exhibited IC50 values ranging from 10 to 30 µM, indicating moderate to high potency against these cells .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Pro-inflammatory Mediators : The compound's ability to inhibit COX enzymes and reduce NO production suggests it may interfere with inflammatory signaling pathways.
  • Induction of Apoptosis : Evidence suggests that the compound can activate apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazoloquinoxaline derivatives. Modifications at various positions on the quinoxaline ring or the methoxyphenyl group can significantly affect potency and selectivity:

Table 2: SAR Insights

ModificationEffect on Activity
Substitution on quinoxaline ringIncreased anticancer potency
Alteration of methoxy groupEnhanced anti-inflammatory effects

Q & A

Basic: What are the key considerations in designing a synthetic route for this compound?

Methodological Answer:
The synthesis involves multi-step functionalization of heterocyclic cores (e.g., triazoloquinoxaline) and acetamide moieties. Critical steps include:

  • Core Construction : Building the triazolo[4,3-a]quinoxaline scaffold via cyclization reactions, ensuring regioselectivity for the 1-methyl-4-oxo substitution .
  • Acetamide Coupling : Introducing the N-[(3-methoxyphenyl)methyl] group via nucleophilic substitution or amide bond formation under mild conditions to avoid side reactions .
  • Reaction Optimization : Use polar aprotic solvents (e.g., DMF) and catalysts (e.g., K₂CO₃) to enhance yield, as demonstrated in analogous quinazolinone syntheses .

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states. For example:

  • Reaction Path Search : Identify low-energy intermediates for cyclization steps, reducing trial-and-error experimentation .
  • Solvent Effects : Simulate solvent interactions to select optimal media (e.g., DMF vs. dioxane) for stabilizing charged intermediates .
  • Machine Learning : Train models on analogous triazoloquinoxaline derivatives to predict reaction yields under varying conditions .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxyphenyl and triazoloquinoxaline proton environments. For example, methoxy protons typically resonate at δ 3.7–3.9 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion matching C₂₂H₂₀N₅O₃) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, particularly for the triazoloquinoxaline core .

Advanced: How can researchers resolve contradictions in spectral data for structurally similar analogs?

Methodological Answer:

  • Comparative Analysis : Cross-reference with published data for triazolo[4,3-a]quinoxaline derivatives (e.g., PubChem entries) to identify diagnostic peaks .
  • Dynamic NMR : Detect conformational flexibility in the methoxyphenyl group, which may cause splitting or broadening of signals .
  • Isotopic Labeling : Use ¹⁵N-labeled intermediates to confirm nitrogen connectivity in the triazole ring .

Basic: What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Anticancer Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination, comparing to cisplatin as a positive control .
  • Antimicrobial Testing : Broth microdilution assays (e.g., against E. coli or S. aureus) to assess minimum inhibitory concentrations (MICs) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the triazoloquinoxaline’s potential ATP-binding mimicry .

Advanced: How to analyze discrepancies in bioactivity data across studies?

Methodological Answer:

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
  • Metabolic Stability : Use liver microsome assays to evaluate if inactive metabolites explain poor reproducibility in cellular models .
  • Structural Analog Comparison : Correlate activity trends with substituent effects (e.g., methoxy vs. chloro groups on phenyl rings) .

Basic: How to assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and acidic/basic conditions (pH 1–13) to identify degradation products via HPLC .
  • Light Sensitivity : UV-vis spectroscopy to monitor photodegradation, especially for the triazoloquinoxaline chromophore .
  • Long-Term Stability : Accelerated stability testing (25°C/60% RH) over 6 months, aligned with ICH guidelines .

Advanced: What mechanistic insights exist for its degradation pathways?

Methodological Answer:

  • Hydrolysis : The acetamide bond is susceptible to cleavage in acidic conditions, forming quinoxaline and methoxyphenyl fragments .
  • Oxidation : The triazolo ring may undergo ring-opening under oxidative stress (e.g., H₂O₂ exposure), detected via LC-MS .
  • Computational Modeling : Simulate degradation kinetics using Arrhenius equations to predict shelf-life .

Advanced: What strategies enhance bioactivity through structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation : Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., Cl, NO₂) to modulate electron density and binding affinity .
  • Scaffold Hybridization : Fuse the triazoloquinoxaline with pyrimidine or thiazole rings to explore synergistic interactions with biological targets .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.